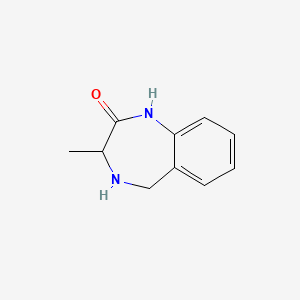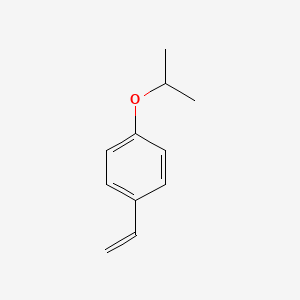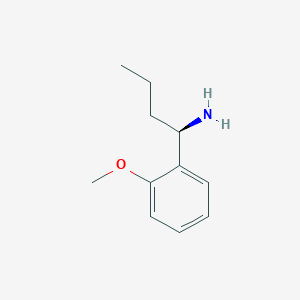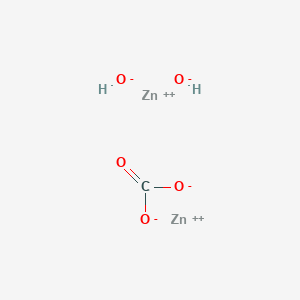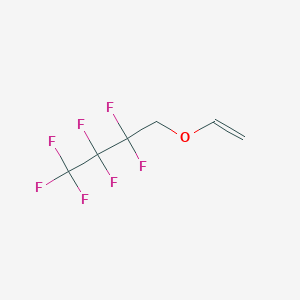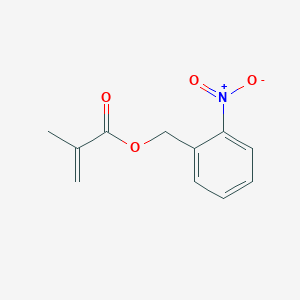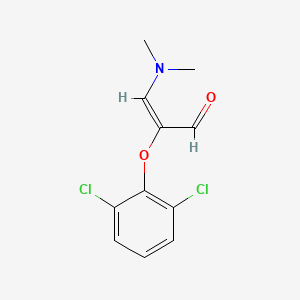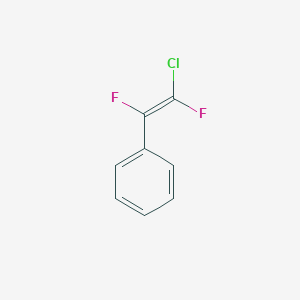
(2-Chloro-1,2-difluoroethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-1,2-difluoroethenyl)benzene: is an organic compound with the molecular formula C8H5ClF2 It is a derivative of benzene, where the benzene ring is substituted with a 2-chloro-1,2-difluoroethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-1,2-difluoroethenyl)benzene typically involves the reaction of benzene with chlorodifluoroethylene under specific conditions. One common method is the Friedel-Crafts alkylation reaction, where benzene reacts with chlorodifluoroethylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Chloro-1,2-difluoroethenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of difluoroethylbenzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia is commonly used for nucleophilic aromatic substitution reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for reduction reactions.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives with different nucleophiles.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of difluoroethylbenzene derivatives.
Applications De Recherche Scientifique
Chemistry: (2-Chloro-1,2-difluoroethenyl)benzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases. Its unique chemical properties make it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals, including advanced materials and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (2-Chloro-1,2-difluoroethenyl)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparaison Avec Des Composés Similaires
- 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
- 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
- 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
Uniqueness: (2-Chloro-1,2-difluoroethenyl)benzene is unique due to the presence of both chlorine and fluorine atoms on the ethenyl group, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C8H5ClF2 |
|---|---|
Poids moléculaire |
174.57 g/mol |
Nom IUPAC |
[(Z)-2-chloro-1,2-difluoroethenyl]benzene |
InChI |
InChI=1S/C8H5ClF2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H/b8-7+ |
Clé InChI |
BXYQLGANHPPHPS-BQYQJAHWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C(\F)/Cl)/F |
SMILES canonique |
C1=CC=C(C=C1)C(=C(F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)
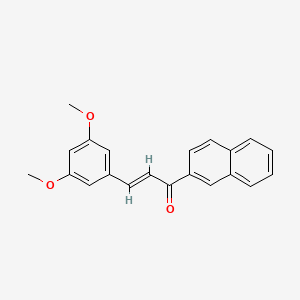
![Phenol, 4-[(2,2-difluoroethyl)amino]-](/img/structure/B12083792.png)

![2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine](/img/structure/B12083799.png)
